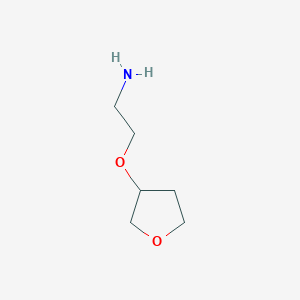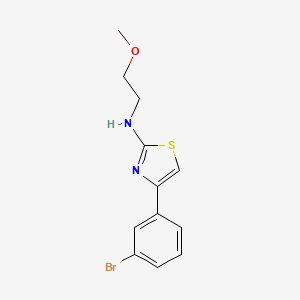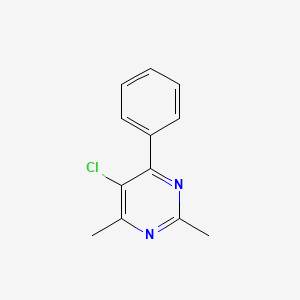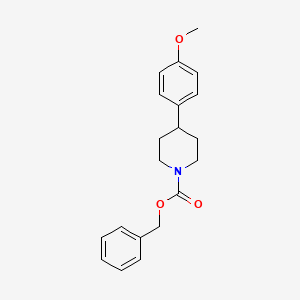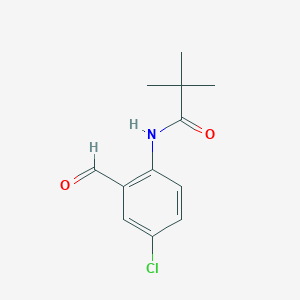
N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide
Descripción general
Descripción
N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide, also known as CFDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CFDP is a highly reactive and versatile compound that can be synthesized using different methods.
Aplicaciones Científicas De Investigación
Amination and Derivative Synthesis
- N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide and similar compounds have been explored for their role in synthesizing amino derivatives. For instance, 4-chloro-2-arylquinoline compounds, which are structurally related, have been aminated using amide solvents, showing potential in creating novel derivatives (Tsai et al., 2008).
Chemistry and Biological Activity
- The compound belongs to a class of chemicals that includes formamidines, known for their unique biological activities and modes of action. For example, related compounds like chlordimeform have shown effectiveness against various pests, highlighting their potential in agricultural and environmental health (Hollingworth, 1976).
Synthesis Processes
- Research has been conducted on the synthesis of related compounds, such as 3-Chloro-N-hyroxy-2,2-dimethylpropionamide, which was prepared through specific reactions under optimized conditions, indicating the synthetic versatility of these compounds (Gui-qiu, 2005).
Mitosis Inhibition
- Derivatives of N-(1,1-dimethylpropynyl) benzamide, structurally similar to N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide, have been studied for their ability to inhibit mitosis in plant cells, suggesting potential applications in agriculture and botanical research (Merlin et al., 1987).
Drug Discovery and Therapeutic Applications
- Compounds like N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1, 3-dioxoisoindolin-2-yl) acetamides, which share structural elements with N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide, have been evaluated for their potential as anti-tubercular agents, demonstrating the relevance of these compounds in medical and pharmaceutical research (Ghodke et al., 2017).
Propiedades
IUPAC Name |
N-(4-chloro-2-formylphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-12(2,3)11(16)14-10-5-4-9(13)6-8(10)7-15/h4-7H,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJGOJHGTYDZPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-formylphenyl)-2,2-dimethylpropionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1S,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3228950.png)
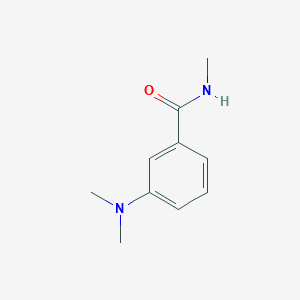

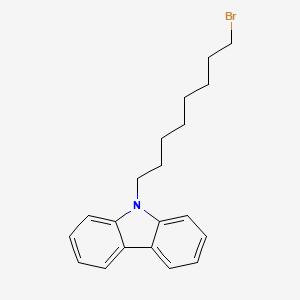
![8-Amino-1-azaspiro[4.5]decan-2-one](/img/structure/B3228978.png)
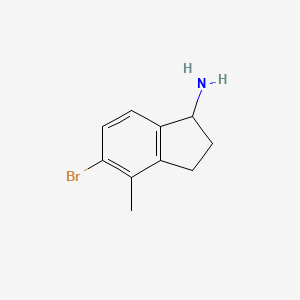
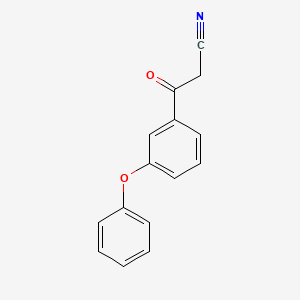
![2-[(Cyclohexylmethyl)amino]ethan-1-ol](/img/structure/B3229000.png)
